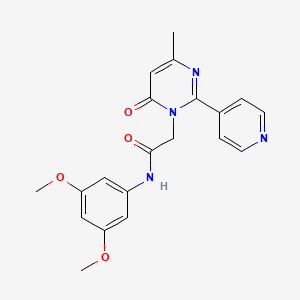

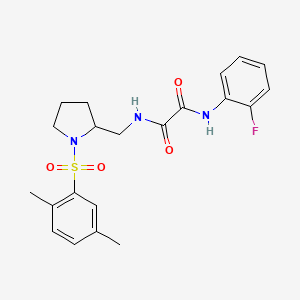

![molecular formula C14H10FNO5S2 B2494073 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 573673-95-7](/img/structure/B2494073.png)

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid involves preparative procedures developed for creating 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acids, which were then converted to acid chlorides. These compounds demonstrated moderate antitumor activity against most malignant tumor cells, with UO31 renal cancer cell line showing significant sensitivity to most tested compounds (Horishny & Matiychuk, 2020).

Molecular Structure Analysis

The molecular structure of 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid and related compounds have been elucidated through various spectroscopic methods. For instance, novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their derivatives were established based on their elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data, indicating the precision in structural determination (Puthran et al., 2019).

Chemical Reactions and Properties

Compounds within this family, including 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid, have been involved in reactions that conform to green chemistry principles, using water as the optimal reaction medium and achieving nearly quantitative yields. This approach aligns with the environmental sustainability goals in chemical synthesis (Horishny & Matiychuk, 2020).

Physical Properties Analysis

The physical properties of such compounds are derived from their crystalline structure, as seen in the synthesis and structural characterization of isostructural compounds, where crystallization from dimethylformamide solvent produced samples suitable for structure determination by single-crystal diffraction. This reveals the compounds' stability and conformation at the molecular level (Kariuki et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of related compounds have been explored through various synthesis routes. These studies have led to the development of novel compounds with potential antibacterial and antifungal activities, highlighting the significant role of structural modifications in enhancing biological activity (El-Gaby et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

Compounds similar to 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid have been synthesized for various purposes, including the development of novel materials and the study of their chemical properties. For example, compounds with fluorine substitutions have been synthesized and analyzed for their voltammetric and analytical applications, showcasing their potential in creating sensitive and specific chemical sensors or for removal and separation processes in environmental applications (Makki et al., 2016).

Antimicrobial Screening

Research has also focused on the antimicrobial properties of thiazolidinone derivatives. These compounds have shown promising antimicrobial activities against pathogenic Gram-positive and Gram-negative bacteria and fungi, indicating their potential as lead compounds for developing new antibacterial and antifungal agents (Gouda et al., 2010).

Analytical Applications

Another area of application is in the analytical chemistry field, where similar compounds have been used as fluorogenic labeling reagents for the high-performance liquid chromatography (HPLC) of biologically important thiols. This demonstrates their utility in enhancing detection and quantification methods for thiols, which are crucial in understanding various biological processes and diseases (Gatti et al., 1990).

Material Science and Optoelectronics

In material science and optoelectronics, derivatives of thiazolidinone and related compounds have been explored for their potential in creating new materials with unique properties. For example, research into carbon dots with high fluorescence quantum yield has highlighted the role of organic fluorophores derived from similar structural frameworks in achieving high-performance materials for imaging and sensing applications (Shi et al., 2016).

properties

IUPAC Name |

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO5S2/c15-8-3-1-7(2-4-8)5-10-12(19)16(14(22)23-10)9(13(20)21)6-11(17)18/h1-5,9H,6H2,(H,17,18)(H,20,21)/b10-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZOXHXPNQEYRK-YHYXMXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

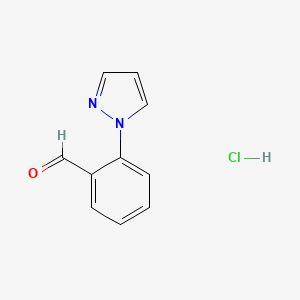

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)

![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)

![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)

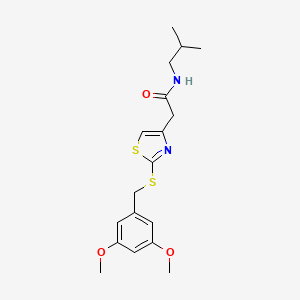

![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)

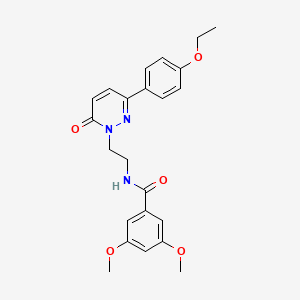

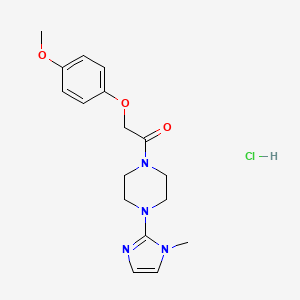

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)

![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)